molecular formula C10H14ClNO2 B1450663 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride CAS No. 1332886-38-0

2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride

Cat. No. B1450663
M. Wt: 215.67 g/mol
InChI Key: WLPITUPUBIHURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Cognitive Enhancing Agents

Studies have indicated that derivatives of bicyclic arenes, which are structurally similar to 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride, exhibit antiamnestic (AA) and antihypoxic (AH) activities. These compounds, including a specific derivative, 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, showed promise in reversing amnesia and protecting against hypoxia in animal models, surpassing the performance of previously known compounds like tacrine in certain assays (Ono et al., 1995).

Amyloid Imaging Agents

Benzofuran derivatives, including compounds structurally related to 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride, have been synthesized and studied as potential amyloid imaging agents. These agents are considered for detecting B-amyloid plagues in the brain, commonly associated with Alzheimer’s disease. A specific study discussed the synthesis and radioiodination of such a compound, which demonstrated high brain uptake in animal models, suggesting its potential utility in brain imaging (Labib, 2013).

Anticonvulsant Agents

Compounds derived from the benzofuran structure, closely related to 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride, have been synthesized and tested for anticonvulsant properties. These compounds showed effective prevention of seizure spread at relatively low doses in animal models. Some compounds demonstrated comparable potency to standard anticonvulsant drugs, indicating the therapeutic potential of these benzofuran-acetamide scaffolds (Shakya et al., 2016).

Anti-Inflammatory Agents

Novel benzimidazole derivatives, structurally akin to 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride, have been synthesized and evaluated for their anti-inflammatory and anti-ulcerogenic activities. Notably, certain derivatives exhibited significant anti-inflammatory effects without adverse effects on the gastric mucosa, and even demonstrated anti-ulcerogenic activity. This suggests the potential of these compounds in therapeutic strategies for inflammation where gastric side effects are a major concern (El-Nezhawy et al., 2013).

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5,9,12H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPITUPUBIHURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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